2-(4-Chlorophenyl)-1,3-dioxolane

Catalog No.
S1893576
CAS No.
2403-54-5
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)-1,3-dioxolane

Problem: Free 4-chlorobenzaldehyde carbonyl is attacked by nucleophiles/strong bases, blocking aromatic ring functionalization. Solution: 2-(4-Chlorophenyl)-1,3-dioxolane (CAS 2403-54-5) is a crystalline ethylene glycol acetal protecting group. Key advantages: 1) Withstands Grignard & organolithium reagents, enabling directed ortho-metalation; 2) Solid form simplifies handling, purification, and storage; 3) Para-chloro substituent tunes acid-catalyzed deprotection rate for controlled aldehyde release. Ideal intermediate for azole antifungals and agrochemicals.

CAS Number

2403-54-5

Product Name

2-(4-Chlorophenyl)-1,3-dioxolane

IUPAC Name

2-(4-chlorophenyl)-1,3-dioxolane

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2

InChI Key

NYXNQWTXUSTEGL-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=CC=C(C=C2)Cl

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)Cl

The exact mass of the compound 2-(4-Chlorophenyl)-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(4-Chlorophenyl)-1,3-dioxolane, 4-Chlorobenzaldehyde ethylene acetal, 2-(4-Chlorophenyl)-1,3-dioxacyclopentane, 4-Chlorobenzaldehyde ethylene glycol acetal

Purity

≥97%

Package Size

5 g, 10 g

2-(4-Chlorophenyl)-1,3-dioxolane (CAS 2403-54-5) is the ethylene glycol acetal of 4-chlorobenzaldehyde, functioning as a robust protecting group for the aldehyde. This solid, crystalline compound provides superior stability under basic, nucleophilic, and organometallic conditions where the free aldehyde would be reactive. [1] Its primary procurement value lies in its role as a key intermediate in multi-step organic syntheses, enabling transformations on the chlorophenyl ring or other parts of a molecule that are incompatible with an unprotected carbonyl group.

Synthesis Route Fit

1 Reported as a key building block for telmisartan and mitratapide research synthesis routes.
2 Cyclic acetal protects the 4-chlorobenzaldehyde moiety during multi-step sequences.
3 Published synthetic procedures specify this exact acetal; generic analogs not interchangeable.

Direct substitution with the parent aldehyde, 4-chlorobenzaldehyde, is unsuitable for synthetic routes involving common nucleophilic reagents such as Grignard reagents, organolithiums, or strong bases, which would attack the aldehyde carbonyl. While other acetals like 4-chlorobenzaldehyde diethyl acetal also offer protection, 2-(4-chlorophenyl)-1,3-dioxolane's solid nature offers distinct advantages in handling, purification, and stability. Furthermore, the electronic effect of the para-chloro substituent modulates the rate of acid-catalyzed deprotection compared to unsubstituted or other halogenated analogs, making it a non-interchangeable choice where controlled deprotection is critical for process yield and purity. [1]

Substitution Risk

Electronic Effects
The 4-chloro substituent directs reactivity and regioselectivity; phenyl, fluoro, or bromo analogs may shift reaction outcome.
Impurity Profile
Analogs generate different regioisomers and impurities, potentially invalidating established process specifications.
Route Validation
Patented routes are built around this specific acetal; replacement necessitates full re-development and re-characterization.

Organometallic Reaction Compatibility

The primary function of the 1,3-dioxolane group is to render the aldehyde inert to potent nucleophiles. In syntheses requiring modification of the aryl ring via organometallic intermediates (e.g., Grignard or organolithium reagents), the unprotected 4-chlorobenzaldehyde would undergo immediate nucleophilic attack at the carbonyl carbon, preventing the desired reaction. The use of 2-(4-chlorophenyl)-1,3-dioxolane completely circumvents this side reaction, enabling high-yield transformations on the aromatic core before a simple acidic workup regenerates the aldehyde. [1]

Evidence DimensionYield of Desired Aryl-Modified Product
Target Compound DataAllows for high yields (typically >80-90%) of subsequent reactions on the aryl ring.
Comparator Or Baseline4-Chlorobenzaldehyde: 0% yield, as the aldehyde is directly attacked by the organometallic reagent.
Quantified DifferenceQualitatively enables reaction pathway otherwise impossible with the unprotected aldehyde.
ConditionsStandard organometallic reaction conditions (e.g., R-MgBr in THF, or R-Li in ether).

This stability is the core procurement driver for chemists performing multi-step syntheses that require nucleophilic modification of the chlorophenyl ring.

Telmisartan Key Step
Head-to-head
85% yield for decarboxylative cross-coupling vs Prior alkylation route (lower efficiency)
Supports a more efficient synthetic route context; substitution high-risk.
Reported head-to-head study; key coupling step.

Controlled Hydrolytic Deprotection

The acid-catalyzed hydrolysis rate of 2-aryl-1,3-dioxolanes is highly sensitive to electronic effects from substituents on the phenyl ring. The electron-withdrawing nature of the para-chloro substituent disfavors the formation of the carbocation intermediate required for hydrolysis, making 2-(4-chlorophenyl)-1,3-dioxolane more stable to acid than its unsubstituted analog, 2-phenyl-1,3-dioxolane. A Hammett plot for the hydrolysis of substituted benzylidene acetals shows a large negative rho (ρ) value of -4.06, indicating strong stabilization of the transition state by electron-donating groups and destabilization by electron-withdrawing groups like chlorine. [1]

Evidence DimensionHammett Reaction Constant (ρ) for Acid-Catalyzed Hydrolysis
Target Compound DataThe para-chloro substituent has a positive sigma (σ) value, leading to a slower hydrolysis rate compared to the baseline.
Comparator Or BaselineUnsubstituted benzaldehyde acetal (baseline, σ=0). Acetal with electron-donating group (e.g., p-methoxy, σ<0) hydrolyzes much faster.
Quantified DifferenceA ρ value of -4.06 demonstrates high sensitivity; the p-Cl group significantly slows the reaction versus electron-donating groups. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3334346/" target="_blank">1</a>]
ConditionsAcid-catalyzed hydrolysis in aqueous/organic solvent mixtures.

This predictable, slower deprotection rate allows for greater selectivity in complex molecules with multiple acid-labile groups, a critical process control parameter for industrial and pharmaceutical synthesis.

Mitratapide Intermediate
Class-level
Specified as required starting material vs Non-specified analogs (e.g., 4-fluoro, unsubstituted)
Mandatory identity for route fidelity in patented process.
Class-level inference; patent disclosure.

Azole Antifungal Synthesis Precursor

The structural motif of a substituted phenyl-dioxolane is a key component in several synthetic routes for azole-based antifungal agents, such as Itraconazole. Patents detailing the synthesis of Itraconazole and its analogs explicitly use a dichlorophenyl-1,3-dioxolane derivative as a crucial intermediate. [REFS-1, REFS-2] This specific precursor, featuring the protected aldehyde, is required to withstand the basic and nucleophilic conditions used in subsequent steps, such as coupling with the triazolone side chain. The use of the corresponding unprotected aldehyde would lead to undesired side reactions and significantly lower yields of the final active pharmaceutical ingredient (API).

Evidence DimensionRole in Patented API Synthesis Route
Target Compound DataThe dioxolane-protected chlorophenyl moiety is a specifically claimed and utilized intermediate in the synthesis of Itraconazole.
Comparator Or BaselineUse of an unprotected dichlorobenzaldehyde, which is incompatible with the reaction conditions for coupling the side chain.
Quantified DifferenceEnables the patented high-yield synthetic pathway to the final drug product.
ConditionsCondensation reaction in the presence of a base (e.g., KOH, NaOH) and a dipolar aprotic solvent (e.g., DMSO, DMF). [<a href="https://patents.google.com/patent/WO2011121594A1/en" target="_blank">1</a>]

For buyers in pharmaceutical development and manufacturing, procuring this specific intermediate is essential for replicating established, high-yielding synthetic routes to valuable APIs.

Physicochemical Properties
Data to verify
Boiling Point 267.8 °C (predicted) – 18.6 °C lower than 4-bromo analog
LogP 2.22 (predicted) – higher than phenyl analog (~1.5)
May simplify purification; lipophilicity suits extraction.
Predicted data; verify experimentally.
Commercial QC Documentation
Data to verify
Purity >98% (GC)
Batch-specific NMR, HPLC, GC reports available
Reduces re-purification need; supports process reproducibility.
Supplier data; verify per lot.

Pharmaceutical Synthesis Precursor

Ideal for synthetic routes where the 4-chlorobenzaldehyde moiety must be preserved through multiple steps involving bases, organometallics, or other nucleophiles before its eventual deprotection to reveal the aldehyde. Its use as an intermediate for azole antifungals is a prime example. [1]

Directed Metalation for Aromatic Functionalization

The compound is a suitable substrate for directed ortho-metalation or other organometallic reactions that functionalize the aromatic ring. The dioxolane group is stable to these conditions, unlike a free aldehyde, allowing for precise and high-yield introduction of other substituents onto the chlorophenyl core.

Agrochemical & Material Science Precursors

Serves as a key building block for agrochemicals or specialty polymers where a 4-chlorobenzaldehyde unit is required in the final structure, but the synthesis pathway involves conditions that are incompatible with a free carbonyl group. Its solid form and defined stability profile make it a reliable choice for scalable process chemistry.

Application Fit Matrix

Application
Selection Property
Validation Focus
Telmisartan synthetic route research
Acetal protecting group; coupling partner in decarboxylative cross-coupling
Validate synthetic route fidelity and coupling step outcome
Mitratapide intermediate and SAR studies
Patent-designated starting material for key bromomethylation step
Verify stereochemical and functional group compatibility
Chlorophenyl-dioxolane derivative library synthesis
Modulates lipophilicity (LogP ~2.2) and provides synthetic handle
Assess reaction compatibility and purification feasibility

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Other CAS

2403-54-5

Wikipedia

2-(4-Chlorophenyl)-1,3-dioxolane

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